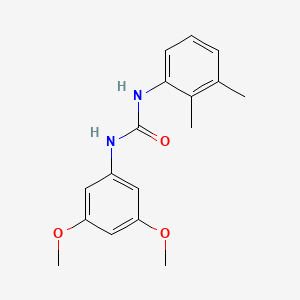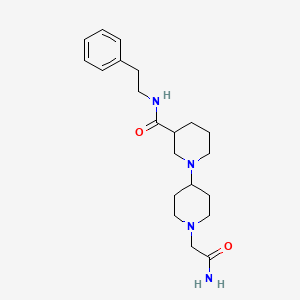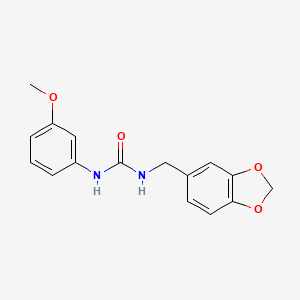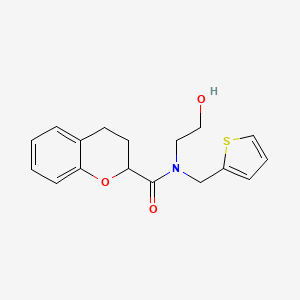![molecular formula C17H12BrNO2 B5320735 2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5320735.png)
2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-8-quinolinol, also known as BHQ, is a chemical compound that has been widely studied for its various biochemical and physiological effects. BHQ is a quinoline-based compound that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-8-quinolinol is not fully understood. However, studies have suggested that this compound may act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a critical role in regulating insulin signaling and glucose metabolism. Inhibition of PTP1B by this compound may lead to improved insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit cell proliferation. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-8-quinolinol is its fluorescent properties, which make it an excellent probe for imaging cellular structures and processes. This compound is also relatively easy to synthesize using the Suzuki-Miyaura coupling reaction. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-8-quinolinol. One area of research is the development of new synthesis methods for this compound that improve its solubility and reduce the use of toxic reagents. Another area of research is the development of this compound-based probes for imaging specific cellular structures and processes. Additionally, the potential use of this compound as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases warrants further investigation.
Synthesis Methods
2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-8-quinolinol has been synthesized using different methods, including the Suzuki-Miyaura coupling reaction, Heck reaction, and Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for synthesizing this compound. This method involves the reaction of 2-bromo-5-hydroxybenzaldehyde with vinylboronic acid in the presence of a palladium catalyst and a base. The resulting product is then coupled with 8-hydroxyquinoline using the same reaction conditions.
Scientific Research Applications
2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-8-quinolinol has been extensively studied for its various scientific research applications. One of the primary applications of this compound is in the field of fluorescence microscopy. This compound has been used as a fluorescent probe to detect and visualize cellular structures and processes. This compound has also been used as a chemosensor for detecting metal ions, such as copper and iron, in biological samples.
properties
IUPAC Name |
2-[(E)-2-(2-bromo-5-hydroxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c18-15-9-8-14(20)10-12(15)5-7-13-6-4-11-2-1-3-16(21)17(11)19-13/h1-10,20-21H/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJMCDYBWOPNOA-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=C(C=CC(=C3)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=C(C=CC(=C3)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-chlorobenzyl)sulfonyl]-N-[3-(4-morpholinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5320658.png)

![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5320667.png)
![2-(1H-benzimidazol-2-yl)-3-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5320675.png)
![ethyl 7-methyl-2-[(5-methyl-2-furyl)methylene]-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320681.png)

hydrazone](/img/structure/B5320695.png)

![4-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5320705.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B5320707.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5320712.png)
![5-ethyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5320720.png)

